N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide
Description
N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide is a structurally complex molecule featuring a benzimidazole-piperidine core linked via a sulfonyl group to a phenyl-thiophene carboxamide moiety.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c28-23(21-6-3-15-31-21)24-17-7-9-18(10-8-17)32(29,30)27-13-11-16(12-14-27)22-25-19-4-1-2-5-20(19)26-22/h1-10,15-16H,11-14H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOAPMHVXMCYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against cancer and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Core Structure : The benzimidazole moiety is known for its diverse biological activities.
- Piperidine Ring : This nitrogen-containing ring enhances the compound's interaction with biological targets.
- Sulfonamide Group : Known to improve solubility and bioavailability.
- Thiophene Ring : Contributes to the electronic properties and potential interactions with biomolecules.
The molecular formula is with a molecular weight of approximately 394.48 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the antiproliferative effects observed in various studies .
- Targeting Specific Pathways : The compound may interact with pathways involving phosphoinositide 3-kinase (PI3K) signaling, which is significant in cancer progression and survival .
- Induction of Apoptosis : Research indicates that compounds with similar structures can promote apoptosis in cancer cell lines, enhancing their potential as anticancer agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings from various research articles:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.15 | Tubulin polymerization inhibition |
| Compound B | A549 | 0.33 | PI3K pathway modulation |
| Compound C | MCF7 | 0.21 | Induction of apoptosis |
| N-(4-(...) | Various | 0.29 - 1.48 | General cytotoxicity across multiple lines |
Case Studies
- Study on Tubulin Inhibition : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.15 µM to 1.48 µM against various cancer cell lines including A549 and HeLa cells, indicating strong potential as microtubule-targeting agents .
- Apoptosis Induction : In vivo studies showed that administration of related compounds led to significant tumor growth suppression in mouse models, highlighting their effectiveness in inducing apoptosis in tumor cells .
- Structure Activity Relationship (SAR) : Research into SAR revealed that modifications on the benzimidazole and piperidine rings significantly influenced potency. For instance, adding electron-donating groups improved activity against tested cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide exhibit promising antimicrobial properties:
- Mechanism of Action : The compound targets bacterial cell wall synthesis and disrupts essential metabolic pathways, leading to cell death.
- Efficacy : In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against different microbial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : It has been evaluated against human colorectal carcinoma cell lines (e.g., HCT116), showing significant antiproliferative effects.
- Results : Compounds with similar structural features have exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency . For example, some derivatives demonstrated IC50 values as low as 4.53 µM, suggesting they may be more effective than existing treatments .
Case Study 1: Antimicrobial Evaluation
A study synthesized derivatives based on the benzimidazole structure and evaluated their antimicrobial activity against several pathogens. The findings indicated that certain compounds had enhanced activity due to specific substituents on the aromatic rings, which improved binding affinity to bacterial targets .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds derived from similar structures were tested against multiple cancer cell lines. The results revealed selective toxicity towards cancer cells over normal cells, highlighting their potential for safer cancer therapies .
Chemical Reactions Analysis
Sulfonamide Linker Reactivity
The sulfonamide group (-SO-NH-) serves as a critical site for nucleophilic substitution and hydrolysis:
Example :
Thiophene Carboxamide Reactivity
The thiophene-2-carboxamide moiety participates in:
Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HSO, Δ) | Thiophene-2-carboxylic acid + aniline derivative | Requires prolonged heating (>24h) |
| Basic (NaOH, Δ) | Thiophene-2-carboxylate salt + amine | Faster kinetics due to nucleophilic OH |
Electrophilic Substitution
Thiophene’s electron-rich ring undergoes halogenation or nitration at the 5-position:
Benzimidazole-Piperidine Core Reactions
The 1H-benzo[d]imidazol-2-yl-piperidine subunit exhibits the following reactivity:
Piperidine Alkylation/Acylation
| Reagent | Product | Application |
|---|---|---|
| Alkyl halides (R-X) | N-alkylated piperidine derivatives | Enhances lipophilicity for drug design |
| Acetyl chloride | N-acetylpiperidine | Blocks amine reactivity |
Benzimidazole Functionalization
Cross-Coupling Reactions
The aryl sulfonyl group facilitates Suzuki-Miyaura couplings:
| Catalyst System | Substrate | Yield |
|---|---|---|
| Pd(PPh), KCO | Aryl boronic acids | 65–78% |
| CuI, L-proline | Terminal alkynes | 52–60% |
Example :
Reduction Reactions
Selective reductions depend on reagent choice:
| Target Group | Reagent | Outcome |
|---|---|---|
| Sulfonamide S=O | LiAlH | Reduced to thioether (-S-) |
| Carboxamide | BH·THF | Converted to amine (-CHNH-) |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 8.2h | Sulfonamide hydrolysis dominates |
| pH 7.4 (blood) | >48h | Minimal degradation |
Hypothesized Reactivity (Unverified)
-
Photochemical Sulfur Oxidation : UV light may convert sulfonamide to sulfonic acid.
-
Grignard Addition : Thiophene carbonyl could react with RMgX to form secondary alcohols.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several classes of sulfonyl- and benzimidazole-containing derivatives but differs in key functional groups and heterocyclic arrangements:
- Benzimidazole vs. Triazole : The target compound’s benzimidazole-piperidine core contrasts with the triazole rings in compounds, which exhibit tautomerism (thione-thiol equilibrium) .
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances electrophilicity compared to the sulfanyl linkage in ’s thiosemicarbazone derivatives .
- Thiophene Carboxamide vs. Thioamide : The carboxamide group in the target compound may confer distinct hydrogen-bonding capabilities relative to the thioamide (C=S) groups in ’s hydrazinecarbothioamides .
Spectral Characterization
IR and NMR data from analogous compounds provide benchmarks for structural validation:
- The absence of C=O bands in ’s triazole-thiones contrasts with the expected strong C=O absorption in the target compound’s carboxamide.
- ’s aldehyde proton (δ ~10 ppm) exemplifies diagnostic shifts for analogous carbonyl-containing intermediates.
Substituent Effects
- Halogen Substitutents: ’s compounds incorporate halogens (Cl, Br) and fluorophenyl groups, which modulate electronic properties and lipophilicity .
- Tautomerism : Triazole-thiones in exist in equilibrium between thione and thiol tautomers, whereas the target compound’s benzimidazole and carboxamide groups are conformationally stable .
Q & A
Q. Q1: What are the key synthetic strategies for constructing the benzimidazole-piperidine-sulfonylphenyl-thiophene scaffold in this compound?
A1: The synthesis involves three modular steps:
- Benzimidazole-piperidine core : Prepared via cyclocondensation of o-phenylenediamine derivatives with piperidin-4-one under acidic conditions, followed by purification via column chromatography .
- Sulfonylation : The piperidine nitrogen is sulfonylated using 4-chlorosulfonylphenyl intermediates in anhydrous dichloromethane with a base (e.g., triethylamine) to yield the sulfonylphenyl-piperidine-benzimidazole fragment .
- Thiophene-carboxamide coupling : The sulfonylphenyl group is coupled to thiophene-2-carboxamide via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, depending on the activating groups present .
- Characterization : Confirmed via -NMR (e.g., benzimidazole protons at δ 7.2–8.1 ppm), HRMS (exact mass ± 3 ppm), and elemental analysis (C, H, N ± 0.4%) .
Intermediate Purification and Analytical Validation
Q. Q2: How can researchers address low yields during the sulfonylation step of the piperidine-benzimidazole intermediate?
A2: Low yields often arise from incomplete sulfonylation or competing side reactions. Mitigation strategies include:
- Solvent optimization : Use anhydrous DMF or THF to enhance reagent solubility and reaction efficiency .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition.
- Workup : Extract unreacted sulfonyl chloride with saturated NaHCO and purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Monitor reaction progress by TLC (R = 0.3–0.5 in 1:1 EtOAc/hexane) and quantify purity via HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) .
Advanced Structural Analysis
Q. Q3: How can intramolecular hydrogen bonding and crystal packing influence the compound’s bioactivity?
A3:
- Intramolecular interactions : The exocyclic amine in the benzimidazole forms an N–H⋯N hydrogen bond with the thiophene carboxamide, stabilizing a planar conformation critical for target binding (e.g., enzyme active sites) .
- Crystal packing : X-ray diffraction reveals supramolecular helices via (imidazole)N–H⋯N(pyridine) interactions, which may enhance solubility or alter pharmacokinetics .
- Bioactivity implications : Planar conformations improve binding to flat aromatic pockets in enzymes (e.g., kinase ATP-binding sites), while crystal packing affects dissolution rates in physiological media .
Methodological Optimization
Q. Q4: What analytical techniques resolve contradictions in reported melting points for this compound?
A4: Discrepancies often arise from polymorphic forms or impurities. Use:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by comparing endothermic peaks (e.g., Form I at 215°C vs. Form II at 208°C).
- Hot-Stage Microscopy : Visualize melting behavior and recrystallization patterns.
- PXRD : Confirm crystalline phases (e.g., sharp peaks at 2θ = 12.5°, 18.7°) .
- Reproducibility : Standardize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) and drying conditions (vacuum, 40°C, 24 hr) .
Biological Evaluation
Q. Q5: How can researchers design assays to evaluate this compound’s dual H1/H4 receptor antagonism?
A5:
- Receptor binding assays : Use -histamine displacement in HEK293 cells expressing recombinant H1/H4 receptors. Calculate IC values (typical range: 10–100 nM for H1, 50–200 nM for H4) .
- Functional assays : Measure Ca flux (FLIPR) or cAMP inhibition (H4) in transfected cells. Compare efficacy to reference antagonists (e.g., JNJ 7777120 for H4).
- Selectivity profiling : Screen against off-target GPCRs (e.g., serotonin, adrenergic receptors) to rule out polypharmacology .
Data Contradiction Analysis
Q. Q6: How should researchers interpret conflicting SAR data for analogs with trifluoromethyl vs. methyl groups?
A6:
- Lipophilicity vs. metabolic stability : Trifluoromethyl increases logP (by ~0.5) but enhances metabolic stability via reduced CYP450 oxidation. Compare hepatic microsomal half-lives (e.g., t = 45 min for CF vs. 22 min for CH) .
- Steric effects : Bulkier CF may disrupt binding in sterically constrained pockets. Validate via molecular docking (e.g., Glide SP scoring) and mutagenesis studies .
- Experimental variables : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) and cell passage numbers to minimize variability .
Scaling-Up Challenges
Q. Q7: What critical factors affect reproducibility during gram-scale synthesis?
A7:
- Exothermic reactions : Control sulfonylation step temperatures using jacketed reactors with automated cooling.
- Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .
- Batch consistency : Monitor residual solvents (GC-MS) and elemental impurities (ICP-MS) to meet ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
